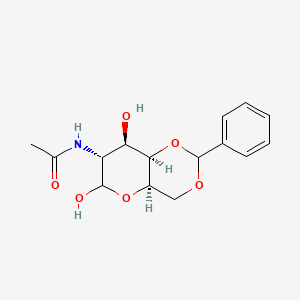

2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is a chemically modified nucleoside used in the synthesis of oligoribonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butyldimethylsilyl group protects the 2’-hydroxyl group, while the trityl group protects the 5’-hydroxyl group, allowing for selective deprotection and further functionalization.

Mecanismo De Acción

Target of Action

The primary target of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is the RNA molecule . This compound is used in the solid-phase synthesis of ribonucleic acid (RNA), specifically in the protection of the ribose 2’-hydroxyl group .

Mode of Action

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine interacts with its target during the RNA synthesis process. It is used in combination with β-cyanoethyl phosphoramidite chemistry . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of RNA synthesis. It is involved in the solid-phase synthesis of RNA using β-cyanoethyl phosphoramidite chemistry . The 3’-terminal nucleoside is anchored via a succinyl linkage to an insoluble matrix, generally aminopropyl functionalized controlled pore glass (CPG) or polystyrene .

Result of Action

The result of the action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is the successful synthesis of RNA sequences . The compound allows for the protection of the ribose 2’-hydroxyl group during the synthesis, contributing to the production of high-quality synthetic RNA .

Action Environment

The action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is influenced by the conditions of the RNA synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s effectiveness in the RNA synthesis process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine typically involves the following steps:

Protection of the 2’-Hydroxyl Group: The 2’-hydroxyl group of uridine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This reaction is usually carried out in an organic solvent like dimethylformamide.

Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group is then protected using trityl chloride in the presence of a base such as pyridine. This step is also performed in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Protection Reactions: Using industrial-grade reagents and solvents, the protection reactions are scaled up to produce larger quantities of the compound.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the protective groups under specific conditions.

Substitution Reactions: Introduction of new functional groups at specific positions.

Common Reagents and Conditions

Deprotection of the 2’-Hydroxyl Group: Typically achieved using fluoride ions from reagents like tetrabutylammonium fluoride.

Deprotection of the 5’-Hydroxyl Group: Achieved using acidic conditions, such as treatment with acetic acid or trifluoroacetic acid.

Major Products Formed

Deprotected Uridine: The primary product after removal of the protective groups.

Functionalized Nucleosides: Depending on the substitution reactions performed, various functionalized nucleosides can be obtained.

Aplicaciones Científicas De Investigación

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine has several applications in scientific research:

Nucleic Acid Synthesis: Used in the synthesis of oligoribonucleotides for research in genetics and molecular biology.

Drug Development: Serves as a precursor in the synthesis of modified nucleosides for antiviral and anticancer drugs.

Biochemical Studies: Utilized in studies involving RNA structure and function.

Comparación Con Compuestos Similares

Similar Compounds

2’-O-(tert-Butyldimethylsilyl)uridine: Lacks the 5’-trityl group, offering different protection and deprotection profiles.

5’-O-Trityluridine: Lacks the 2’-tert-butyldimethylsilyl group, providing selective protection at the 5’-position.

Uniqueness

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is unique due to its dual protective groups, which allow for selective and sequential deprotection. This makes it particularly useful in the synthesis of complex oligoribonucleotides, where precise control over the protection and deprotection steps is crucial.

Propiedades

Número CAS |

117136-35-3 |

|---|---|

Fórmula molecular |

C₃₄H₄₀N₂O₆Si |

Peso molecular |

600.78 |

Sinónimos |

2’-O-[(1,1-Dimethylethyl)dimethylsilyl]-5’-O-(triphenylmethyl)urdine; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)